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molecular formula C10H11ClO B8572733 3-(4-Chlorophenoxy)2-methyl-1-propene

3-(4-Chlorophenoxy)2-methyl-1-propene

Cat. No. B8572733
M. Wt: 182.64 g/mol
InChI Key: JNUJBVYAMFYTME-UHFFFAOYSA-N
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Patent
US04198527

Procedure details

A mixture of 4-chlorophenol (10 g, 0.078 mol) and potassium carbonate (32.25 g, 0.233 mol) in 20 ml DMF is stirred for 30 min at 25°. 1.1 Equivalents of 3-chloro-2-methyl-1-propene in 10 ml DMF is added dropwise at 0° and the mixture is allowed to warm to RT. After stirring at RT for 19 hr, the reaction is checked by thin layer chromatography (TLC) developing with 30% ethyl acetate/hexane. As some starting alcohol is still present, another 0.5 equivalent of 3-chloro-2-methyl-1-propene is added (a total of 1.6 equivalents) and the reaction mixture is heated at 50° for 7 hr. The reaction product is worked up with ice water and ether. The organic phase is washed with 5% NaOH, water until neutral, brine, and dried over magnesium sulfate and solvent is removed to give 3-(4-chlorophenoxy)-2-methyl-1-propene.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
32.25 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:16][C:17]([CH3:19])=[CH2:18].C(OCC)(=O)C.CCCCCC>CN(C=O)C.CCOCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:18][C:17]([CH3:19])=[CH2:16])=[CH:4][CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
32.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Five
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=C)C
Step Seven
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 30 min at 25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at RT for 19 hr
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
is heated at 50° for 7 hr
Duration
7 h
WASH
Type
WASH
Details
The organic phase is washed with 5% NaOH, water until neutral, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(OCC(=C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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